(2R,4AR,6S,7S,8S,8aS)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
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Overview
Description
(2R,4AR,6S,7S,8S,8aS)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol is a complex organic compound characterized by its unique hexahydropyrano[3,2-d][1,3]dioxine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4AR,6S,7S,8S,8aS)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol typically involves multi-step organic reactions. The initial step often includes the formation of the hexahydropyrano[3,2-d][1,3]dioxine core through cyclization reactions. Methoxy and phenyl groups are then introduced via substitution reactions under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to maximize efficiency and minimize waste. Key steps include the preparation of intermediates, purification through crystallization or chromatography, and final product isolation. Quality control measures are implemented to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
(2R,4AR,6S,7S,8S,8aS)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
(2R,4AR,6S,7S,8S,8aS)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (2R,4AR,6S,7S,8S,8aS)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid used in organic synthesis.
Polynitroaromatic compounds: Known for their reactivity and applications in various chemical processes.
Uniqueness
(2R,4AR,6S,7S,8S,8aS)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol is unique due to its specific hexahydropyrano[3,2-d][1,3]dioxine structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C14H18O6 |
---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
(2R,4aR,6S,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
InChI |
InChI=1S/C14H18O6/c1-17-14-11(16)10(15)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-16H,7H2,1H3/t9-,10+,11+,12-,13-,14+/m1/s1 |
InChI Key |
VVSWDMJYIDBTMV-JJEKRJTGSA-N |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@@H]([C@H]2[C@H](O1)CO[C@H](O2)C3=CC=CC=C3)O)O |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O |
Origin of Product |
United States |
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